molecular formula C10H9NO3 B13200031 2-[(2-Cyanophenyl)methoxy]acetic acid

2-[(2-Cyanophenyl)methoxy]acetic acid

Cat. No.: B13200031
M. Wt: 191.18 g/mol
InChI Key: RKMPQZVWRCIZED-UHFFFAOYSA-N
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Description

2-[(2-Cyanophenyl)methoxy]acetic acid is an organic compound with the molecular formula C10H9NO3. It is a derivative of acetic acid where the hydrogen atom of the methyl group is replaced by a 2-cyanophenylmethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyanophenyl)methoxy]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-cyanophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyanophenyl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Cyanophenyl)methoxy]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Cyanophenyl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitrile group can interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Cyanophenyl)methoxy]acetic acid is unique due to the presence of both the methoxy and nitrile groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-[(2-cyanophenyl)methoxy]acetic acid

InChI

InChI=1S/C10H9NO3/c11-5-8-3-1-2-4-9(8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13)

InChI Key

RKMPQZVWRCIZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCC(=O)O)C#N

Origin of Product

United States

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